Cas no 500372-25-8 ((Benzyloxy)(2-naphthyl)acetonitrile)

(Benzyloxy)(2-naphthyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(BENZYLOXY)-2-(2-NAPHTHYL)ACETONITRILE

- 2-(2-Naphthyl)-2-(phenylmethoxy)-ethanenitrile

- J-100220

- 2-(2-phthyl)-2-(phenylmethoxy)-ethanenitrile

- SCHEMBL6749962

- 500372-25-8

- DB-260098

- 2-(2-Naphthyl)-2-(phenylmethoxy)-ethanenitril

- 2-naphthalen-2-yl-2-phenylmethoxyacetonitrile

- 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, >=95.0%

- DTXSID40440461

- 2-(Benzyloxy)-2-(naphthalen-2-yl)acetonitrile

- MFCD09752029

- (Benzyloxy)(2-naphthyl)acetonitrile

-

- MDL: MFCD09752029

- インチ: InChI=1S/C19H15NO/c20-13-19(21-14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,14H2

- InChIKey: SLMXQIWKVZNVSR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(C#N)C2=CC3=CC=CC=C3C=C2

計算された属性

- せいみつぶんしりょう: 273.11545

- どういたいしつりょう: 273.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 33Ų

じっけんとくせい

- PSA: 33.02

(Benzyloxy)(2-naphthyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB471055-25 mg |

2-(2-Naphthyl)-2-(phenylmethoxy)-ethanenitrile, min. 95%; . |

500372-25-8 | 25mg |

€151.80 | 2023-07-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40900-1mg |

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile |

500372-25-8 | 95% | 1mg |

¥568.0 | 2022-04-27 | |

| abcr | AB471055-250 mg |

2-(2-Naphthyl)-2-(phenylmethoxy)-ethanenitrile, min. 95%; . |

500372-25-8 | 250MG |

€1,188.00 | 2023-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208935A-5 mg |

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, |

500372-25-8 | 5mg |

¥1106.00 | 2023-06-01 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208935A-5mg |

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, |

500372-25-8 | 5mg |

¥1106.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208935-1mg |

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, |

500372-25-8 | 1mg |

¥308.00 | 2023-09-05 | ||

| abcr | AB471055-250mg |

2-(2-Naphthyl)-2-(phenylmethoxy)-ethanenitrile, min. 95%; . |

500372-25-8 | 250mg |

€1188.00 | 2025-02-21 | ||

| abcr | AB471055-5 mg |

2-(2-Naphthyl)-2-(phenylmethoxy)-ethanenitrile, min. 95%; . |

500372-25-8 | 5mg |

€85.80 | 2023-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208935-1 mg |

2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, |

500372-25-8 | 1mg |

¥308.00 | 2023-06-01 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028418-1mg |

2-(2-Naphthyl)-2-(phenylmethoxy)-ethanenitrile,95% |

500372-25-8 | 95% | 1mg |

¥564 | 2024-05-23 |

(Benzyloxy)(2-naphthyl)acetonitrile 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

(Benzyloxy)(2-naphthyl)acetonitrileに関する追加情報

Introduction to (Benzyloxy)(2-naphthyl)acetonitrile (CAS No. 500372-25-8)

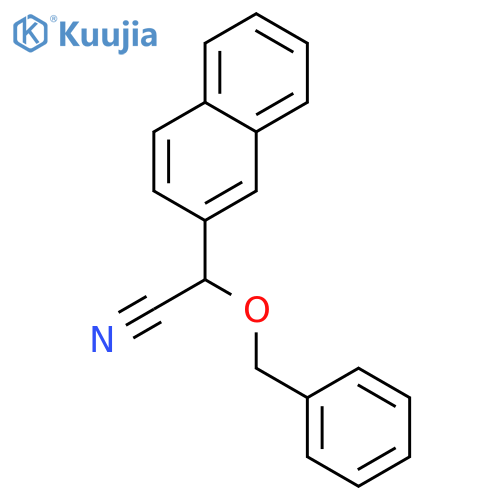

(Benzyloxy)(2-naphthyl)acetonitrile (CAS No. 500372-25-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.

The molecular structure of (Benzyloxy)(2-naphthyl)acetonitrile consists of a naphthalene ring, a benzyl ether group, and a cyano group. The presence of these functional groups imparts distinct chemical properties that make it an attractive candidate for a wide range of studies. The naphthalene ring provides aromatic stability and conjugation, while the benzyl ether group offers additional reactivity and solubility. The cyano group, known for its strong electron-withdrawing effect, enhances the compound's reactivity and versatility in synthetic transformations.

Recent research has highlighted the potential of (Benzyloxy)(2-naphthyl)acetonitrile in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing inhibitors of specific enzymes involved in cancer progression. The researchers found that derivatives of (Benzyloxy)(2-naphthyl)acetonitrile exhibited potent inhibitory activity against key enzymes such as protein kinases and histone deacetylases (HDACs). These findings suggest that the compound could serve as a valuable starting point for the development of novel anticancer agents.

In addition to its potential in cancer research, (Benzyloxy)(2-naphthyl)acetonitrile has also been investigated for its applications in neurodegenerative diseases. A study published in the Journal of Alzheimer's Disease reported that certain derivatives of this compound demonstrated neuroprotective effects by reducing oxidative stress and inhibiting beta-amyloid aggregation. These results indicate that (Benzyloxy)(2-naphthyl)acetonitrile and its derivatives could play a crucial role in the treatment of Alzheimer's disease and other neurodegenerative disorders.

The synthetic versatility of (Benzyloxy)(2-naphthyl)acetonitrile has also been extensively explored. Researchers have developed efficient synthetic routes to produce this compound and its derivatives with high yields and purity. One notable method involves the reaction of 2-naphthaldehyde with benzyl cyanide in the presence of a suitable base, followed by an etherification step to introduce the benzyl ether group. This synthetic approach not only simplifies the production process but also allows for easy modification of the molecule to create a wide array of structurally diverse compounds.

The physical properties of (Benzyloxy)(2-naphthyl)acetonitrile, including its melting point, boiling point, and solubility, have been well-documented. The compound is typically obtained as a white crystalline solid with a melting point ranging from 110°C to 115°C. It is moderately soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for various chemical reactions and purification techniques.

In terms of safety and handling, while (Benzyloxy)(2-naphthyl)acetonitrile is not classified as a hazardous material under current regulations, it is important to handle it with care due to its potential reactivity with certain chemicals. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.

The future prospects for (Benzyloxy)(2-naphthyl)acetonitrile are promising. Ongoing research continues to uncover new applications and derivatives that could lead to significant advancements in medicine and materials science. As more studies are conducted, it is likely that this compound will play an increasingly important role in various scientific disciplines.

In conclusion, (Benzyloxy)(2-naphthyl)acetonitrile (CAS No. 500372-25-8) is a multifunctional organic compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration and development. As research progresses, it is expected that this compound will continue to contribute significantly to scientific advancements and innovation.

500372-25-8 ((Benzyloxy)(2-naphthyl)acetonitrile) 関連製品

- 2229602-18-8(2-1-(3-bromo-5-methoxypyridin-4-yl)cyclopropylethan-1-amine)

- 141676-35-9(Vasonatrin Peptide (VNP))

- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)

- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)

- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)

- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)

- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2171555-72-7(2-ethyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}-1,3-thiazinane-4-carboxylic acid)

- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)

- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)